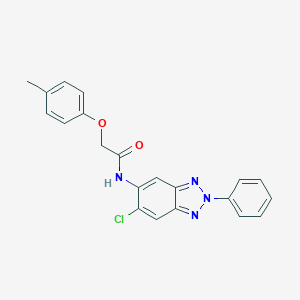
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzotriazole core substituted with a chloro and phenyl group, along with a phenoxyacetamide moiety. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid, followed by chlorination to introduce the chloro group.
Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Phenoxyacetamide Formation: The phenoxyacetamide moiety is synthesized by reacting 4-methylphenol with chloroacetyl chloride to form 4-methylphenoxyacetyl chloride, which is then reacted with the benzotriazole core to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxyacetamide moieties, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzotriazole derivatives have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzotriazole core can interact with metal ions, influencing enzymatic activities and signaling pathways. The phenoxyacetamide moiety may contribute to its binding affinity and specificity towards certain proteins or receptors, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
N-(2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide: Lacks the chloro substitution, which may affect its reactivity and biological activity.
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(phenoxy)acetamide: Lacks the methyl group on the phenoxy moiety, potentially altering its chemical properties.
Uniqueness: N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide is unique due to the presence of both chloro and methyl substituents, which can influence its chemical reactivity, stability, and interaction with biological targets
Properties
Molecular Formula |
C21H17ClN4O2 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-7-9-16(10-8-14)28-13-21(27)23-18-12-20-19(11-17(18)22)24-26(25-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27) |
InChI Key |
FNRSHVVDHKEQQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















